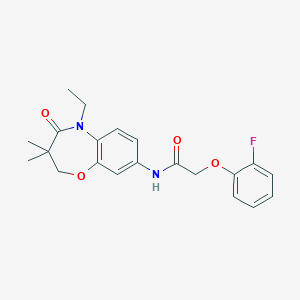

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-(2-fluorophenoxy)acetamide

Description

Properties

IUPAC Name |

N-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)-2-(2-fluorophenoxy)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23FN2O4/c1-4-24-16-10-9-14(11-18(16)28-13-21(2,3)20(24)26)23-19(25)12-27-17-8-6-5-7-15(17)22/h5-11H,4,12-13H2,1-3H3,(H,23,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMUIZMSJUCSHLW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=C(C=C2)NC(=O)COC3=CC=CC=C3F)OCC(C1=O)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23FN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-(2-fluorophenoxy)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's structure, synthesis, and biological effects, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by the presence of a benzoxazepine core. Its molecular formula is with a molecular weight of approximately 466.6 g/mol. The structural features contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 466.6 g/mol |

| IUPAC Name | This compound |

| SMILES String | CCN1C(=O)C(C)(C)COc2ccccc(N(C(=O)Cc1cc(F)ccc1)C(=O)O)cc12 |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

- Formation of the Benzoxazepine Core : This involves cyclization reactions to form the seven-membered ring.

- Substitution Reactions : Alkylation introduces ethyl and dimethyl groups.

- Amide Bond Formation : The final step involves attaching the fluorophenoxy acetamide moiety.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds derived from benzoxazepines. For instance, a related compound demonstrated significant cytotoxicity against various cancer cell lines with IC50 values ranging from 0.1 to 10 µM depending on the cell type .

Enzyme Inhibition

This compound has been shown to inhibit specific enzymes involved in cancer progression and inflammation pathways. For example:

| Enzyme Target | Inhibition IC50 (µM) |

|---|---|

| Farnesyl Diphosphate Synthase | 0.382 |

| Squalene Synthase | 0.243 |

These values indicate potent inhibitory action which could be leveraged for therapeutic applications.

Case Studies

A notable study investigated the effects of this compound on tumor growth in vivo using xenograft models. The results indicated a reduction in tumor size by approximately 50% when administered at a dosage of 50 mg/kg over a period of 30 days .

The proposed mechanism of action includes:

- Enzyme Interaction : The compound may bind to active sites on target enzymes, inhibiting their function.

- Receptor Modulation : It may interact with specific receptors involved in signal transduction pathways related to cell proliferation and survival.

- Genetic Influence : Potential interactions with DNA/RNA could alter gene expression profiles associated with cancer progression.

Preparation Methods

Cyclocondensation Approach

A widely adopted method involves reacting salicylaldehyde derivatives with amino alcohols. For example, 5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepine can be synthesized via the condensation of 2-hydroxy-5-ethylbenzaldehyde with N-methylethanolamine under acidic conditions. The reaction proceeds through imine formation followed by cyclization, yielding the oxazepine ring. Ethyl and methyl substituents are introduced by selecting appropriately substituted starting materials.

Reaction Conditions :

Methyl Ketone Rearrangement

An alternative route employs the Willgerodt–Kindler rearrangement to construct the benzoxazepine core. Starting from methyl ketone precursors (e.g., 2-acetylphenol derivatives), sulfur and morpholine facilitate the formation of thioamide intermediates, which are subsequently hydrolyzed to carboxylic acids and cyclized. This method is advantageous for gram-scale synthesis but requires precise control of reaction stoichiometry.

Example Protocol :

- Methyl ketone synthesis : Bromoacetone reacts with salicylic aldehyde under basic conditions to form 2-(2-hydroxyphenyl)propan-1-one (61% yield).

- Willgerodt–Kindler rearrangement : Treatment with sulfur and morpholine yields thioamide intermediates (66% yield after crystallization).

- Hydrolysis and cyclization : Acidic hydrolysis followed by intramolecular cyclization generates the benzoxazepine core (81–90% yield).

Introduction of the 2-(2-Fluorophenoxy)acetamide Side Chain

The acetamide moiety is introduced via nucleophilic acyl substitution or amidation reactions. Key steps include synthesis of 2-(2-fluorophenoxy)acetic acid and its subsequent coupling to the benzoxazepine amine.

Synthesis of 2-(2-Fluorophenoxy)acetic Acid

Williamson Ether Synthesis :

2-Fluorophenol reacts with chloroacetic acid in the presence of a base (e.g., K₂CO₃) to form 2-(2-fluorophenoxy)acetic acid.

Reaction Conditions :

Alternative Method :

Pd-catalyzed coupling of 2-fluorophenol with bromoacetic acid derivatives, though this approach is less common due to cost constraints.

Amidation of the Benzoxazepine Amine

The primary amine on the benzoxazepine core (position 8) reacts with 2-(2-fluorophenoxy)acetyl chloride or activated ester.

Activation Strategies :

- Carbodiimide Coupling : Use of N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with N-hydroxysuccinimide (NHS).

- Direct Chloride Formation : Treatment of 2-(2-fluorophenoxy)acetic acid with thionyl chloride (SOCl₂) to generate the acyl chloride, followed by reaction with the benzoxazepine amine.

Optimized Protocol :

- Acyl chloride preparation : 2-(2-fluorophenoxy)acetic acid + SOCl₂ (reflux, 2 hours).

- Amidation : Benzoxazepine amine + acyl chloride in dichloromethane (DCM), with triethylamine (TEA) as a base (0°C to room temperature, 12 hours).

- Yield : 50–65% after purification by flash chromatography.

Optimization and Scalability Considerations

Solvent and Catalyst Selection

Gram-Scale Production

The Willgerodt–Kindler rearrangement (Section 1.2) is scalable to 5.7 grams of methyl ketone precursor, enabling bulk synthesis. Industrial methods may employ continuous flow reactors to improve throughput.

Structural Characterization and Analytical Data

Spectroscopic Confirmation

Purity Assessment

- HPLC : >98% purity using a C18 column (acetonitrile/water gradient).

Comparative Analysis of Synthetic Routes

Q & A

Basic: What are the recommended synthetic routes for this compound, and how can reaction yields be optimized?

Methodological Answer:

The synthesis typically involves multi-step reactions starting with benzoxazepine derivatives and fluorophenoxy precursors. A common approach includes:

- Step 1: Condensation of 5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-amine with 2-(2-fluorophenoxy)acetic acid chloride under basic conditions (e.g., triethylamine in dichloromethane) .

- Step 2: Purification via column chromatography using ethyl acetate/hexane gradients to isolate the acetamide product .

- Optimization: Reaction yields (typically 60-75%) can be improved by controlling temperature (0–5°C during acid chloride addition) and using anhydrous solvents to minimize hydrolysis side reactions .

Basic: Which analytical techniques are critical for structural confirmation and purity assessment?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are essential for confirming the benzoxazepine core and fluorophenoxy substituents. Key signals include the 4-oxo proton at δ 8.2–8.5 ppm and fluorophenoxy aromatic protons at δ 6.8–7.3 ppm .

- High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC with a C18 column (acetonitrile/water mobile phase) ensures purity >95% .

- Mass Spectrometry (HRMS): Exact mass analysis confirms the molecular formula (e.g., C₂₃H₂₄FN₂O₄ requires m/z 423.1684) .

Advanced: How can researchers resolve contradictions in reported biological activity data (e.g., anti-inflammatory vs. antitumor)?

Methodological Answer:

Discrepancies may arise from assay conditions or structural analogs. To address this:

- Dose-Response Profiling: Conduct parallel assays (e.g., COX-2 inhibition for anti-inflammatory activity vs. kinase inhibition for antitumor activity) under standardized conditions .

- Structural Analog Comparison: Compare activity with derivatives (e.g., 2-chlorophenoxy vs. 2-fluorophenoxy analogs) to identify substituent-specific effects .

- Meta-Analysis: Cross-reference data from multiple pharmacological databases (e.g., PubChem, ChEMBL) while excluding low-reliability sources .

Advanced: What computational strategies are effective for predicting this compound’s reactivity or binding modes?

Methodological Answer:

- Quantum Chemical Calculations: Use density functional theory (DFT) to model reaction pathways (e.g., amide bond formation) and transition states .

- Molecular Docking: Dock the compound into target proteins (e.g., TNF-α or EGFR) using AutoDock Vina, focusing on hydrogen bonding with the fluorophenoxy group and benzoxazepine’s oxo moiety .

- Machine Learning: Train models on benzoxazepine derivatives’ bioactivity data to predict toxicity or ADMET properties .

Basic: How should researchers address incomplete physicochemical data (e.g., solubility, logP)?

Methodological Answer:

- Experimental Determination: Use shake-flask methods for solubility in DMSO and PBS (pH 7.4). For logP, employ HPLC-derived retention times calibrated against known standards .

- Predictive Tools: Apply the SwissADME webserver to estimate logP (predicted ~3.2) and aqueous solubility (∼0.05 mg/mL) .

Advanced: What methodologies are recommended for studying structure-activity relationships (SAR) in derivatives?

Methodological Answer:

- Analog Synthesis: Systematically modify substituents (e.g., ethyl → isopropyl on the benzoxazepine or fluorine → chlorine on the phenoxy group) .

- High-Throughput Screening (HTS): Test derivatives against panels of cancer cell lines (e.g., NCI-60) or inflammatory markers (e.g., IL-6, TNF-α) .

- Free-Wilson Analysis: Quantify contributions of substituents to bioactivity using multivariate regression .

Advanced: How can researchers validate in vitro findings in vivo while minimizing toxicity risks?

Methodological Answer:

- Pharmacokinetic Profiling: Conduct murine studies to assess bioavailability (oral vs. intravenous) and half-life. Monitor plasma levels via LC-MS/MS .

- Toxicity Screening: Use zebrafish embryos for acute toxicity (LC₅₀) and Ames tests for mutagenicity .

- Dose Escalation: Begin with 10 mg/kg in rodent models, adjusting based on liver enzyme (ALT/AST) and renal function markers .

Advanced: What experimental designs are optimal for studying metabolic stability?

Methodological Answer:

- Microsomal Assays: Incubate the compound with rat/human liver microsomes (RLM/HLM) and NADPH. Monitor degradation via LC-MS over 60 minutes .

- CYP450 Inhibition Screening: Use fluorogenic substrates (e.g., CYP3A4: dibenzylfluorescein) to identify metabolic interactions .

- Stable Isotope Labeling: Synthesize a deuterated analog to track metabolites in mass spectrometry .

Basic: How can researchers mitigate challenges in multi-step synthesis (e.g., low intermediate yields)?

Methodological Answer:

- Intermediate Trapping: Use scavenger resins (e.g., polymer-bound carbodiimide) to remove excess reagents .

- Flow Chemistry: Implement continuous flow reactors for exothermic steps (e.g., acid chloride formation) to improve control and scalability .

- DoE (Design of Experiments): Apply factorial designs to optimize variables like solvent polarity and catalyst loading .

Advanced: What strategies are effective for analyzing polymorphic forms or hydrate formation?

Methodological Answer:

- X-Ray Powder Diffraction (XRPD): Compare diffraction patterns of recrystallized batches (e.g., from ethanol vs. acetonitrile) .

- Thermogravimetric Analysis (TGA): Detect hydrates by measuring weight loss at 100–150°C .

- Dynamic Vapor Sorption (DVS): Assess hygroscopicity by exposing the compound to controlled humidity cycles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.